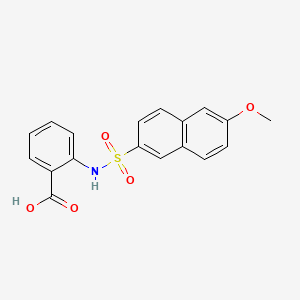
Zirconylperchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconylperchlorate is an inorganic compound with the chemical formula ZrO(ClO4)2 It is a hygroscopic, colorless solid that is known for its high reactivity and ability to form complexes with various organic and inorganic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zirconylperchlorate can be synthesized through the reaction of zirconium tetrachloride with perchloric acid. The reaction typically occurs at low temperatures, around -35°C, to ensure the stability of the perchlorate groups. The general reaction is as follows: [ \text{ZrCl}_4 + 2 \text{HClO}_4 \rightarrow \text{ZrO(ClO}_4)_2 + 2 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction conditions to prevent decomposition. The process includes the purification of zirconium tetrachloride and the use of high-purity perchloric acid. The reaction is conducted in a controlled environment to ensure the safety and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Zirconylperchlorate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent due to the presence of perchlorate groups.
Reduction: Under certain conditions, this compound can be reduced to zirconium dioxide.
Substitution: It can participate in substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands like ammonia or organic amines can replace perchlorate groups under controlled conditions.
Major Products Formed:
Oxidation: Formation of zirconium dioxide and various perchlorate salts.
Reduction: Production of zirconium dioxide and water.
Substitution: Formation of zirconium complexes with different ligands.
Aplicaciones Científicas De Investigación
Zirconylperchlorate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-based materials and catalysts.
Biology: Investigated for its potential use in bioimaging and as a contrast agent in medical imaging.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced ceramics and as a component in high-performance coatings.
Mecanismo De Acción
The mechanism of action of zirconylperchlorate involves its ability to form stable complexes with various ligands. The perchlorate groups can act as electron acceptors, facilitating redox reactions. In biological systems, this compound can interact with cellular components, leading to oxidative stress and antimicrobial effects. The exact molecular targets and pathways are still under investigation, but its high reactivity and ability to form complexes are key factors in its mechanism of action.
Comparación Con Compuestos Similares
Zirconium perchlorate: Similar in structure but with different reactivity and stability.
Titanium perchlorate: Shares similar properties but with distinct chemical behavior.
Hafnium perchlorate: Another transition metal perchlorate with comparable applications.
Uniqueness: Zirconylperchlorate is unique due to its ability to form stable complexes with a wide range of ligands, making it highly versatile in various applications. Its high reactivity and potential for use in advanced materials and biomedical applications set it apart from other similar compounds.
Propiedades
Número CAS |
15607-09-7 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


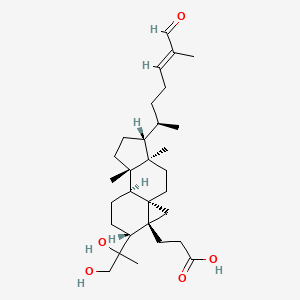
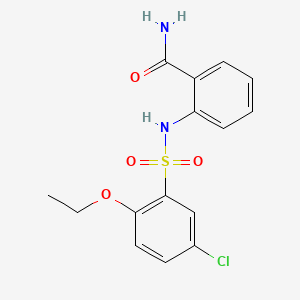
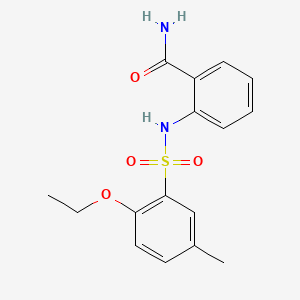
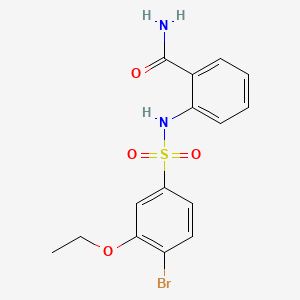

![1-[(4-tert-butylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173839.png)
